

Investigating PSMA Expression with Flutufolastat F-18: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Flutufolastat F-18

CAS No.: 2639294-14-5

Cat. No.: B10860806

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Flutufolastat F-18** (also known as ^{18}F -rhPSMA-7.3 and marketed as POSLUMA®) for the investigation of Prostate-Specific Membrane Antigen (PSMA) expression. This document details the agent's mechanism of action, presents quantitative data from clinical studies, outlines experimental protocols, and illustrates key biological pathways and workflows.

Introduction to Flutufolastat F-18 and PSMA

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed in the majority of prostate cancer cells, with levels reported to be 100 to 1000 times higher than in benign prostate tissue.[1] This overexpression makes PSMA an exceptional biomarker and an ideal target for diagnostic imaging and targeted therapy in prostate cancer.

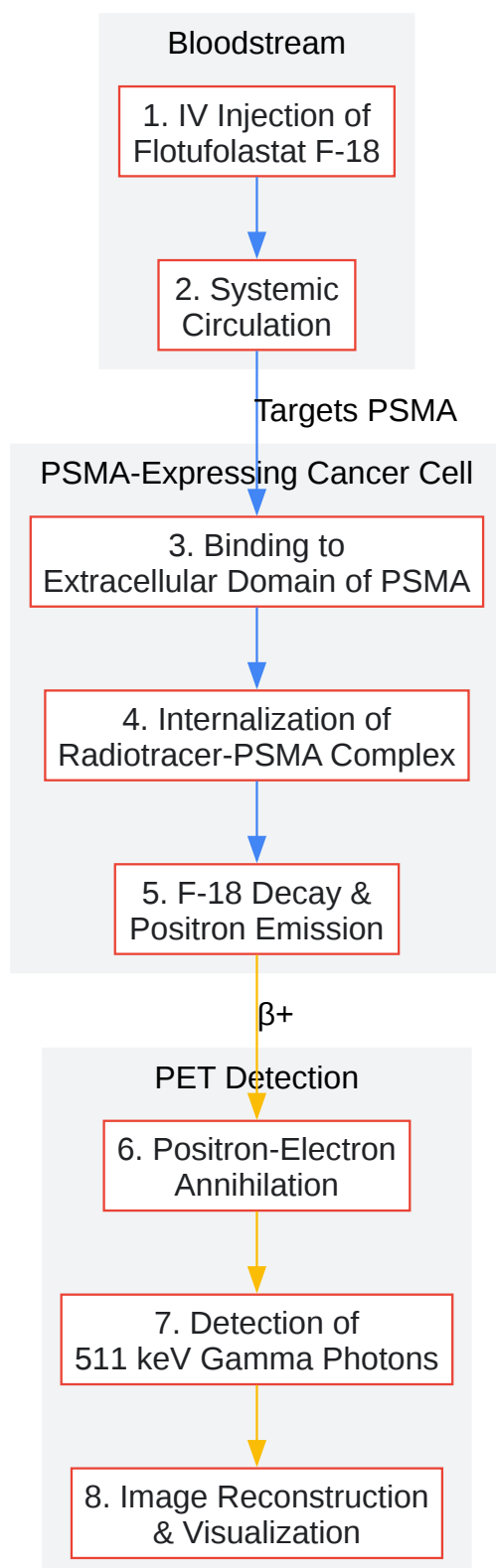
Flutufolastat F-18 is a high-affinity, radiohybrid, PSMA-targeted diagnostic agent approved for Positron Emission Tomography (PET) imaging.[2][3][4] It is indicated for the imaging of PSMA-

positive lesions in men with prostate cancer who have suspected metastasis and are candidates for initial definitive therapy, or who have a suspected recurrence based on elevated serum prostate-specific antigen (PSA) levels.[3][4] The agent consists of a PSMA-binding moiety linked to the positron-emitting radionuclide Fluorine-18 (^{18}F), which allows for sensitive, high-resolution visualization of PSMA-expressing tissues.[5][6]

Mechanism of Action

Upon intravenous administration, **Flotufolastat F-18** circulates through the bloodstream and binds with high affinity to the extracellular domain of the PSMA protein on the surface of prostate cancer cells.[5] The specific binding affinity (IC_{50}) has been determined to be 4.4 nM.[7][8][9] Following this binding event, the **Flotufolastat F-18/PSMA** complex is internalized into the cancer cell.[1][5][9]

The Fluorine-18 radionuclide decays by positron emission, with a half-life of 109.8 minutes.[7] The emitted positrons travel a short distance in the tissue before annihilating with an electron, producing two 511 keV gamma photons that travel in opposite directions. These photons are detected by the PET scanner, allowing for the three-dimensional localization and quantification of the radiotracer's uptake, which directly correlates with the density of PSMA expression.



[Click to download full resolution via product page](#)

Caption: **Flotufolastat F-18** mechanism of action from injection to PET detection.

Quantitative Data

The clinical utility and performance of **Flotufolastat F-18** have been established in large-scale clinical trials, primarily the LIGHTHOUSE study (for initial staging) and the SPOTLIGHT study (for recurrent disease).^{[1][3]} Key quantitative metrics are summarized below.

Table 1: Binding and Pharmacokinetic Properties

Parameter	Value	Reference(s)
Binding Affinity (IC50)	4.4 nM	[7][8][9]
Radionuclide Half-life (¹⁸ F)	109.8 minutes	[7]
Primary Elimination Route	Urinary Excretion	[1][7][8]
Urinary Excretion (First 2h)	~7% of administered activity	[1][7][8]
Urinary Excretion (First 4.5h)	~15% of administered activity	[1][7][8]

Table 2: Biodistribution in Normal Organs (% Administered Activity)

Organ	Mean Uptake	Reference(s)
Liver	15.8%	[1][7][8][9]
Heart Blood Pool	7.4%	[1][7][8][9]
Kidneys	3.2%	[1][7][8][9]

Table 3: Clinical Performance in Detecting Recurrent Prostate Cancer (SPOTLIGHT Study)

Patient Cohort	Detection Rate (DR)	Reference(s)
Overall Population	83%	[1][10]
PSA < 1.0 ng/mL	68%	[10]
PSA < 0.5 ng/mL	64%	[10][11][12]
Negative Baseline Conventional Imaging	95%	[13]
Verified DR (Negative Baseline Imaging)	64%	[13]
African American Patients	93%	[14]

Table 4: Clinical Performance in Detecting Metastatic Disease (LIGHTHOUSE Study - High-Risk Primary)

Lesion Type	Detection Rate (DR)	Reference(s)
Metastatic (M1) Lesions	14% - 25%	[15]
Verified M1 Lesions	8.1% - 13%	[15]
Pelvic Lymph Node Specificity	93% - 97%	[16]

Experimental Protocols: Clinical PET/CT Imaging

The following protocol is based on the methodologies employed in the pivotal LIGHTHOUSE and SPOTLIGHT clinical trials.

Patient Preparation

- Hydration: Patients should be well-hydrated before and after the administration of **Flutufolastat F-18** to minimize radiation dose to the bladder.[1][10]
- Voiding: Patients are instructed to void immediately before positioning on the PET/CT scanner to reduce urinary activity in the pelvic region.[1][17]

- Medications: Patients can typically continue their prescribed medications. However, therapies targeting the androgen pathway, such as androgen deprivation therapy (ADT), may alter the uptake of **Flotufolastat F-18**, though the effects have not been fully established.[8][18]

Radiopharmaceutical Administration

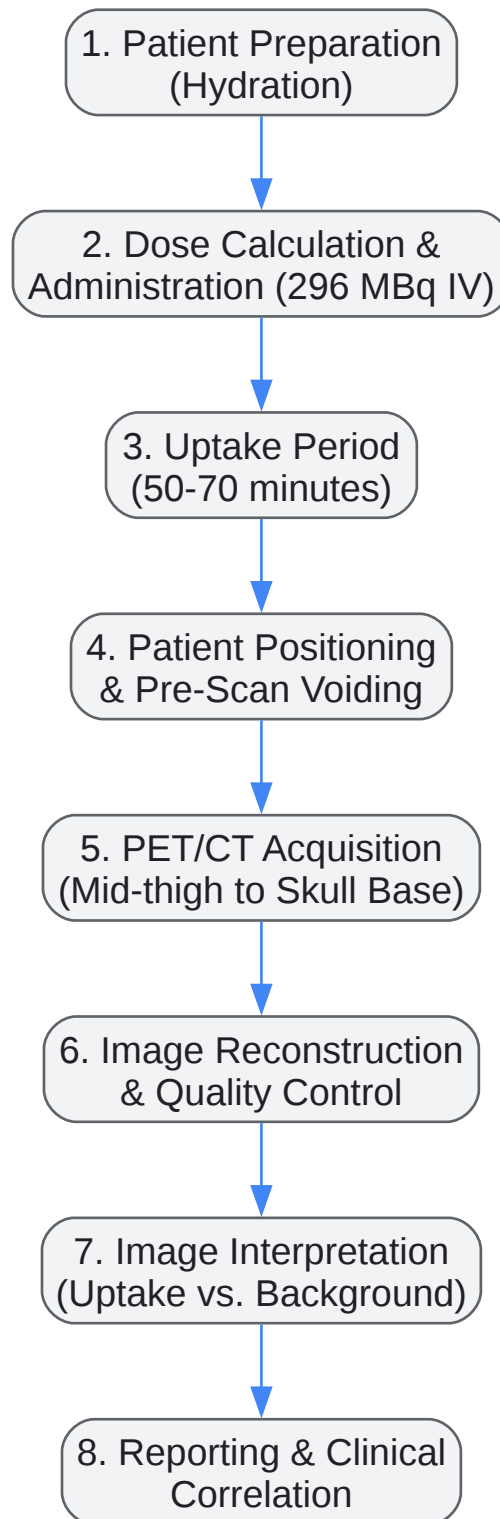
- Dose: The recommended administered activity is 296 MBq (8 mCi).[1][2]
- Administration: The dose is administered as an intravenous bolus injection.[1]
- Flush: To ensure the full dose is delivered, the injection should be followed by an intravenous flush of sterile 0.9% Sodium Chloride Injection, USP.[1]

Image Acquisition

- Uptake Time: A 50 to 70-minute uptake period between injection and the start of the scan is required.[2][13][17]
- Imaging Equipment: A PET/CT scanner is used to provide both functional (PET) and anatomical (CT) information.[19]
- Scan Range: Imaging should be performed from the mid-thigh to the base of the skull.[17]
- Acquisition Parameters: A typical acquisition time is 3 minutes per bed position.[17]

Image Interpretation

- Localization: PSMA-positive lesions are identified by focal areas of **Flotufolastat F-18** uptake that are greater than the surrounding background tissue activity.[1]
- Non-Specificity: It is crucial to note that **Flotufolastat F-18** uptake is not entirely specific to prostate cancer. Uptake can also occur in other cancers, non-malignant processes, and certain normal tissues (e.g., salivary glands, kidneys, spleen, small intestine).[1][11]
- Clinical Correlation: Image findings should always be correlated with clinical information and may require histopathological evaluation for definitive diagnosis.[1]



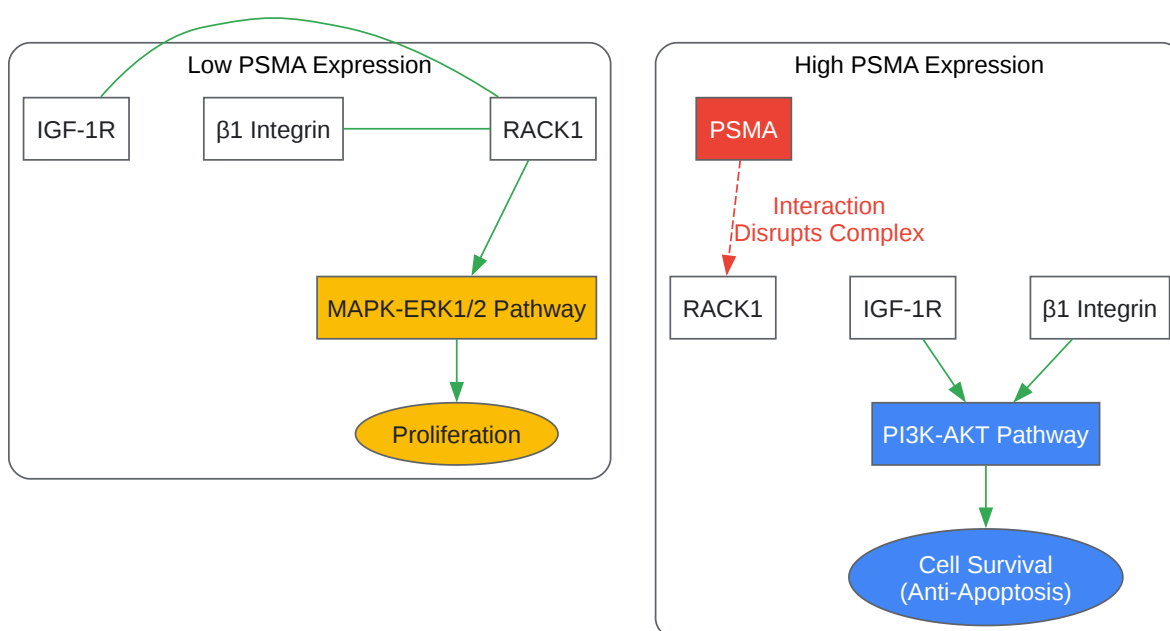
[Click to download full resolution via product page](#)

Caption: Standardized clinical workflow for PSMA PET/CT imaging with **Flotufolastat F-18**.

PSMA-Related Signaling Pathways

Beyond its role as an imaging biomarker, PSMA is functionally involved in prostate cancer progression by modulating critical cell signaling pathways. Research indicates that PSMA expression can induce a switch from proliferative to pro-survival signaling, contributing to tumor aggressiveness.

Specifically, PSMA has been shown to interact with the scaffolding protein RACK1.[20][21] This interaction disrupts the normal signaling complex between $\beta 1$ integrin and the type 1 insulin-like growth factor receptor (IGF-1R). In the absence of high PSMA expression, this complex typically activates the MAPK-ERK1/2 pathway, which is associated with cell proliferation. However, when PSMA expression is high, its interaction with RACK1 redirects signaling towards the PI3K-AKT pathway, a key driver of cell survival and anti-apoptotic activity.[20][21] [22] This pathway switch is believed to be a mechanism by which PSMA contributes to a more aggressive, treatment-resistant cancer phenotype.



[Click to download full resolution via product page](#)

Caption: PSMA expression redirects signaling from the MAPK to the PI3K-AKT pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. posluma.com \[posluma.com\]](http://posluma.com)
- [2. targetedonc.com \[targetedonc.com\]](http://targetedonc.com)
- [3. targetedonc.com \[targetedonc.com\]](http://targetedonc.com)
- [4. Flutufolastat F 18: Diagnostic First Approval - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [5. What is the mechanism of Flutufolastat F-18? \[synapse.patsnap.com\]](http://synapse.patsnap.com)
- [6. 18F-flutufolastat \(previously known as 18F rhPSMA-7.3\) | IBA - Radio Pharma Solutions \[iba-radiopharmasolutions.com\]](http://iba-radiopharmasolutions.com)
- [7. accessdata.fda.gov \[accessdata.fda.gov\]](http://accessdata.fda.gov)
- [8. Posluma \(flutufolastat F 18\) dosing, indications, interactions, adverse effects, and more \[reference.medscape.com\]](http://reference.medscape.com)
- [9. Posluma \(Flutufolastat F 18 Injection\): Side Effects, Uses, Dosage, Interactions, Warnings \[rxlist.com\]](http://rxlist.com)
- [10. New Data on POSLUMA® \(Flutufolastat F 18\) in Patients with Suspected Biochemical Recurrence of Prostate Cancer and Low-Very Low Prostate Specific Antigen \(PSA\) Levels Presented at ASTRO - BioSpace \[biospace.com\]](http://biospace.com)
- [11. Normal-organ distribution of PSMA-targeting PET radiopharmaceutical 18F-flutufolastat: a post hoc analysis of the LIGHTHOUSE and SPOTLIGHT studies - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [12. researchgate.net \[researchgate.net\]](http://researchgate.net)
- [13. True-Positive 18F-Flutufolastat Lesions in Patients with Prostate Cancer Recurrence with Baseline-Negative Conventional Imaging: Results from the Prospective, Phase 3, Multicenter SPOTLIGHT Study - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [14. urologytimes.com \[urologytimes.com\]](http://urologytimes.com)
- [15. targetedonc.com \[targetedonc.com\]](http://targetedonc.com)

- [16. urologytimes.com \[urologytimes.com\]](https://urologytimes.com)
- [17. e-century.us \[e-century.us\]](https://e-century.us)
- [18. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [19. uclahealth.org \[uclahealth.org\]](https://uclahealth.org)
- [20. urotoday.com \[urotoday.com\]](https://urotoday.com)
- [21. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [22. researchgate.net \[researchgate.net\]](https://researchgate.net)
- To cite this document: BenchChem. [Investigating PSMA Expression with Flotufolastat F-18: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10860806/docs#investigating-psma-expression-with-flotufolastat-f-18-a-technical-guide\]](https://www.benchchem.com/product/b10860806/docs#investigating-psma-expression-with-flotufolastat-f-18-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check